molecular formula C20H20O9 B7950314 Emodin-1-O--D-glucopyranoside

Emodin-1-O--D-glucopyranoside

Cat. No.: B7950314
M. Wt: 404.4 g/mol
InChI Key: WIXBBVTXJNGYPA-CZNQJBLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emodin-1-O–D-glucopyranoside is a naturally occurring anthraquinone derivative isolated from medicinal plants such as Polygonum cuspidatum. It is known for its potent biological activities, including anti-bacterial, anti-viral, anti-inflammatory, and anti-cancer effects .

Properties

IUPAC Name

3,8-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c21-7-13-16(24)18(26)19(27)20(29-13)28-12-6-10(22)5-9-4-8-2-1-3-11(23)14(8)17(25)15(9)12/h1-3,5-6,13,16,18-24,26-27H,4,7H2/t13-,16-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXBBVTXJNGYPA-CZNQJBLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emodin-1-O–D-glucopyranoside typically involves the glycosylation of emodin with glucose. This reaction is often catalyzed by enzymes or chemical catalysts under specific conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of Emodin-1-O–D-glucopyranoside involves extraction from natural sources such as Polygonum cuspidatum. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Emodin-1-O–D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Emodin-1-O–D-glucopyranoside .

Scientific Research Applications

Pharmacological Effects

1. Anticancer Properties
Emodin exhibits significant anticancer effects across various cancer types. It has been shown to induce apoptosis and necroptosis in cancer cells by modulating multiple signaling pathways. For instance, emodin enhances the sensitivity of lung cancer cells to cisplatin by downregulating P-glycoprotein expression and promoting DNA damage . Additionally, it has demonstrated efficacy against gallbladder carcinoma when used in combination with chemotherapeutic agents like cisplatin and carboplatin .

2. Anti-Inflammatory Effects
Emodin possesses potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 through the NF-κB signaling pathway . This action is beneficial in conditions like rheumatoid arthritis and myocarditis, where inflammation plays a critical role .

3. Metabolic Regulation
This compound has been identified as a potential therapeutic agent for metabolic disorders, particularly type 2 diabetes. Emodin activates AMP-activated protein kinase (AMPK), leading to improved glucose uptake and insulin sensitivity in skeletal muscle and liver tissues . Studies have shown that emodin administration significantly decreases fasting plasma glucose levels and enhances glucose tolerance in diabetic mouse models .

Case Study 1: Emodin in Cancer Therapy

A study demonstrated that emodin effectively sensitized lung cancer cells to cisplatin treatment by inhibiting P-glycoprotein expression. The combination therapy resulted in enhanced apoptosis and reduced tumor growth in xenograft models .

Case Study 2: Emodin's Role in Diabetes Management

In a controlled trial involving diabetic mice, emodin was administered over eight days. Results indicated significant reductions in blood glucose levels and improved insulin sensitivity compared to the control group .

Case Study 3: Cardiovascular Protection

Research on myocardial infarction models showed that emodin reduced infarct size and myocardial injury by inhibiting local inflammation. This was achieved through the downregulation of TNF-α and NF-κB activation, showcasing its potential as a cardiovascular protective agent .

Mechanism of Action

Emodin-1-O–D-glucopyranoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Emodin-1-O–D-glucopyranoside is unique due to its glycosylation, which enhances its solubility and bioavailability compared to its aglycone counterparts .

Biological Activity

Emodin-1-O-β-D-glucopyranoside (E1G) is a glycosylated derivative of emodin, a natural anthraquinone compound derived from various plants, including Rheum palmatum and Polygonum multiflorum. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of E1G, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

E1G exhibits significant anticancer properties through various mechanisms. Research has shown that it can induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and disrupting cellular metabolic pathways. For instance, studies have demonstrated that E1G can inhibit the proliferation of various cancer cell lines, including human hepatocellular carcinoma (HepG2) and glioblastoma cells (T98G and C6) in a dose-dependent manner.

Cell Line IC50 (µM) Mechanism of Action
HepG250.5Induces apoptosis via ROS and caspase activation
T98G61.24Inhibits cell cycle progression
C652.67Disrupts glycolysis and promotes necroptosis

E1G's efficacy in enhancing the sensitivity of cancer cells to conventional therapies has also been noted. For example, in combination with cisplatin, E1G increased the cytotoxic effects on gallbladder carcinoma cells by reducing glutathione levels and inhibiting multidrug resistance proteins .

Anti-inflammatory Effects

The anti-inflammatory properties of E1G are attributed to its ability to modulate inflammatory cytokines. Emodin derivatives like E1G have been shown to suppress TNF-α and IL-6 secretion in macrophages, indicating its potential as an immunomodulator. Studies have demonstrated that E1G can inhibit the activation of NF-κB signaling pathways, which are crucial for the expression of pro-inflammatory genes .

The biological activity of E1G is mediated through several molecular pathways:

  • ROS Generation : E1G enhances ROS levels in cancer cells, leading to oxidative stress that triggers apoptosis.
  • Caspase Activation : The compound activates caspases involved in the apoptotic pathway, contributing to cell death in malignant cells.
  • Cell Cycle Arrest : E1G disrupts cell cycle progression by downregulating cyclins and cyclin-dependent kinases (CDKs), particularly in cancer cells .
  • Inhibition of Angiogenesis : E1G reduces vascular endothelial growth factor A (VEGF-A) expression, thereby inhibiting angiogenesis in tumors .

Case Studies

Several studies have investigated the effects of E1G on different cancer types:

  • Hepatocellular Carcinoma : A study found that E1G significantly inhibited HepG2 cell growth through ROS-mediated pathways and reduced glycolytic enzyme expression .
  • Glioblastoma : In vitro experiments showed that E1G effectively induced necroptosis in T98G and C6 glioblastoma cells while enhancing the effects of standard chemotherapy agents .
  • Combination Therapies : In vivo studies indicated that combining E1G with cisplatin improved therapeutic outcomes in resistant gallbladder carcinoma models by modulating drug resistance mechanisms .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of Emodin-1-O-β-D-glucopyranoside?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm glycosidic linkage positions (e.g., β-configuration at the anomeric carbon) and sugar moiety orientation. 2D NMR (HSQC, HMBC) resolves stereochemical ambiguities .
  • Mass Spectrometry : High-Resolution MS (HR-MS) validates molecular weight (MW: 432.38 g/mol) and fragmentation patterns. Compare with PubChem CID 11968447 for reference .
  • Chromatography : HPLC with a C18 column and UV detection (λ = 280 nm) confirms purity. Use CAS 38840-23-2 as a reference standard .

Q. What are the primary natural sources of Emodin-1-O-β-D-glucopyranoside, and which extraction protocols maximize yield?

  • Methodological Answer :

  • Sources : Isolated from Rheum palmatum (rhubarb) and Polygonum cuspidatum. Use fresh or freeze-dried rhizomes to preserve stability .
  • Extraction : Sequential solvent extraction (70% ethanol, 24 hr, 60°C) followed by liquid-liquid partitioning (ethyl acetate/water).
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradient) or preparative HPLC (ACN:water + 0.1% formic acid) achieves >95% purity .

Q. Which in vitro assays are commonly used to evaluate the bioactivity of Emodin-1-O-β-D-glucopyranoside?

  • Methodological Answer :

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) .
  • Anti-inflammatory Effects : NF-κB luciferase reporter assays in RAW 264.7 macrophages, with TNF-α ELISA for cytokine quantification .
  • Cytotoxicity : MTT assay across cancer cell lines (e.g., HepG2, MCF-7) using 10–100 μM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Standardization : Control cell passage numbers, serum types (e.g., FBS vs. charcoal-stripped), and incubation times.

  • Intracellular Quantification : Use LC-MS to measure compound uptake (e.g., detect aglycone metabolites like emodin) .

  • Comparative Analysis : Cross-test with structurally similar glycosides (e.g., quercetin-3-O-β-D-glucopyranoside) to isolate glycosylation-dependent effects .

    Table 1 : Bioactivity Discrepancies in HepG2 Cells

    StudyConcentration (μM)Viability (% Control)Key Variable
    A 5060%10% FBS, 48 hr
    B 5085%Serum-free, 24 hr

Q. What experimental designs are optimal for studying its role in modulating AMPK/mTOR signaling?

  • Methodological Answer :

  • In Vitro Models : Use HepG2 cells with glucose deprivation to simulate metabolic stress. Apply 10–50 μM compound for 24 hr.
  • Western Blotting : Quantify phospho-AMPK (Thr172) and phospho-mTOR (Ser2448). Include emodin (aglycone) as a control .
  • Molecular Docking : Predict binding affinity to AMPK using AutoDock Vina (PDB ID: 4CFE). Compare with metformin as a positive control .

Q. How can solubility challenges be addressed for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Formulation : Prepare nanoemulsions (e.g., Tween-80/PEG-400) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility.
  • Pharmacokinetic Profiling : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Measure plasma levels via LC-MS/MS at 0.5, 2, 6, and 12 hr .

Methodological Best Practices

  • Data Reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) as per Beilstein Journal of Organic Chemistry guidelines .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emodin-1-O--D-glucopyranoside
Reactant of Route 2
Emodin-1-O--D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.